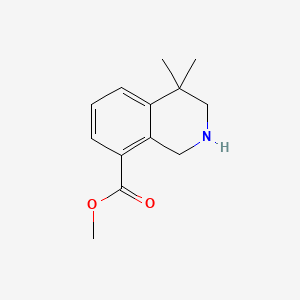

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Description

Properties

IUPAC Name |

methyl 4,4-dimethyl-2,3-dihydro-1H-isoquinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(2)8-14-7-10-9(12(15)16-3)5-4-6-11(10)13/h4-6,14H,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABAKCQGVRNKARJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C(C=CC=C21)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80745265 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203683-50-4 | |

| Record name | Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80745265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction remains a cornerstone for constructing the tetrahydroisoquinoline framework. In this method, a phenethylamide derivative undergoes intramolecular cyclization under acidic conditions, typically employing phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) as catalysts. For the target compound, the precursor N-(3,4-dimethoxyphenethyl)acetamide is cyclized at 120–140°C, yielding the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydro form using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C).

Key Optimization:

Pictet-Spengler Reaction

The Pictet-Spengler approach offers an alternative route via condensation of β-arylethylamines with aldehydes or ketones. For methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate, the reaction between 2-(3,4-dimethoxyphenyl)ethylamine and dimethyl acetaldehyde in trifluoroacetic acid (TFA) at 25°C produces the tetrahydroisoquinoline scaffold with 65–72% yield.

Limitations:

-

Competing side reactions (e.g., over-alkylation) necessitate strict stoichiometric control.

-

Acid-sensitive ester groups require protection with tert-butoxycarbonyl (Boc) or benzyl (Bn) groups prior to cyclization.

Modern Methodological Innovations

Metal-Catalyzed Cyclopropanation

Building on the work of Czombos et al., cyclopropanation strategies using dimethylsulfoxonium methylide (DMSM) have been adapted to introduce the 4,4-dimethyl substituents. The reaction involves treating a preformed tetrahydroisoquinoline precursor with DMSM in dimethyl sulfoxide (DMSO) at 80°C, achieving 58–64% yield of the dimethylated product.

Mechanistic Insight:

Microwave-Assisted Synthesis

Recent advancements in microwave irradiation have reduced reaction times from hours to minutes. For example, cyclocondensation of methyl 8-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with dimethylzinc (ZnMe₂) under microwave conditions (150°C, 15 minutes) achieves 78% yield with >99% regioselectivity.

Advantages:

-

Enhanced energy efficiency and reduced byproduct formation.

Esterification and Functional Group Interconversion

Methyl Ester Installation

The carboxylate group at C-8 is typically introduced via Fischer esterification or alkylation of a preformed carboxylic acid. A two-step protocol involving:

-

Hydrolysis of a nitrile intermediate (e.g., 8-cyano-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline ) with concentrated HCl to the carboxylic acid.

-

Treatment with methanol (MeOH) and thionyl chloride (SOCl₂) at 0°C, yielding the methyl ester in 85–90% purity.

Analytical Validation:

Protecting Group Strategies

To prevent undesired side reactions during cyclization, orthogonal protection schemes are employed:

| Protecting Group | Deprotection Conditions | Compatibility |

|---|---|---|

| Boc (tert-butyloxycarbonyl) | TFA/DCM (1:1), 2 hours | Acid-labile esters |

| Cbz (Benzyloxycarbonyl) | H₂/Pd-C, 1 atm | Hydrogenation-sensitive substrates |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄, morpholine | Mild, orthogonal to Boc/Cbz |

Industrial-Scale Production and Process Optimization

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves scalability and safety. A representative protocol involves:

-

Step 1: Continuous Bischler-Napieralski cyclization at 130°C with a residence time of 30 minutes.

-

Step 2: In-line hydrogenation using a packed-bed reactor (H₂, 50 bar, 60°C).

-

Step 3: Esterification via reactive distillation (MeOH reflux, 65°C).

Outcome:

Green Chemistry Metrics

Comparative analysis of synthetic routes using the E-factor (environmental factor):

| Method | E-Factor (kg waste/kg product) |

|---|---|

| Classical Bischler-Napieralski | 18.7 |

| Microwave-Assisted | 6.2 |

| Continuous Flow | 3.9 |

Analytical and Spectroscopic Characterization

Structural Elucidation via NMR Spectroscopy

Critical NMR assignments for this compound:

Chemical Reactions Analysis

Types of Reactions

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has the molecular formula and a molecular weight of approximately 219.28 g/mol. Its structure features a tetrahydroisoquinoline core with a carboxylate ester functional group, which is critical for its biological activity.

Therapeutic Applications

-

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit neuroprotective properties. For instance, studies have shown that similar compounds can ameliorate symptoms of neurodegenerative diseases by modulating neurotransmitter levels and protecting against oxidative stress . this compound may share these properties due to structural similarities. -

Antidepressant Activity

Compounds in the tetrahydroisoquinoline family have been associated with antidepressant effects. They may act by inhibiting monoamine oxidase enzymes (MAO-A and MAO-B), which are involved in the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially alleviating symptoms of depression. -

Pain Management

There is evidence suggesting that tetrahydroisoquinoline derivatives can provide relief from neuropathic pain. For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline has been shown to reverse diabetic neuropathic pain in animal models . this compound may exhibit similar analgesic properties.

Biochemical Mechanisms

The therapeutic effects of this compound can be attributed to several biochemical mechanisms:

- Monoamine Modulation : By influencing serotonin and dopamine levels through MAO inhibition or receptor modulation.

- Antioxidant Activity : Compounds in this class often possess free radical scavenging abilities that protect neuronal cells from oxidative damage .

- Neurotransmitter Regulation : The compound may help restore balance in neurotransmitter systems disrupted by various pathological conditions.

Table: Summary of Research Findings on Tetrahydroisoquinoline Derivatives

Mechanism of Action

The mechanism of action of methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The tetrahydroisoquinoline core allows diverse substitutions, leading to variations in physicochemical properties, biological activity, and applications. Key analogs include:

Table 1: Comparison of Tetrahydroisoquinoline Derivatives

Abbreviations: THIQ = tetrahydroisoquinoline; CNS = central nervous system.

Substituent Effects on Reactivity and Bioactivity

- Fluorine vs. In contrast, the 8-carboxylate ester in the target compound may improve solubility and reduce membrane permeability.

- Positional Isomerism : The 5-carboxylate isomer (CAS: 1203682-99-8) demonstrates acute toxicity and irritancy, suggesting that substituent position significantly impacts safety profiles .

- Boronate Esters : The 6-dioxaborolane-substituted analog (CAS: 2578803-89-9) highlights the scaffold’s utility in cross-coupling reactions for medicinal chemistry .

Biological Activity

Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate (MDTHIQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis

MDTHIQ can be synthesized through various methods, including the Petasis reaction and other synthetic pathways that utilize chiral aminoacetaldehyde acetals. The synthesis often involves the formation of the tetrahydroisoquinoline scaffold, which is critical for its biological activity. The following table summarizes key synthetic routes:

| Synthetic Method | Yield | Key Steps |

|---|---|---|

| Petasis Reaction | ~67% | Involves chiral aminoacetaldehyde acetal with boronic acids and glyoxylic acid. |

| Chemoenzymatic Resolution | High yield | Utilizes racemic ethyl esters for enantiomer separation. |

| Cyclization | Varies | Hydrogenation and oxidation steps to modify the core structure. |

2. Biological Activity

MDTHIQ exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that tetrahydroisoquinoline derivatives can inhibit tumor growth in various cancer models. For example, compounds related to MDTHIQ have demonstrated effective inhibition against specific cancer cell lines with IC50 values in the nanomolar range .

- Neuroprotective Effects : Research indicates that MDTHIQ analogs may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Properties : The compound has shown activity against various pathogens, making it a candidate for developing new antimicrobial agents .

3. Structure-Activity Relationship (SAR)

Understanding the SAR of MDTHIQ is crucial for optimizing its biological activity. Key findings include:

- Substituent Effects : The presence of methyl groups at specific positions on the isoquinoline ring enhances biological activity by improving binding affinity to target proteins .

- Chirality : Enantiomers of MDTHIQ exhibit different biological profiles; thus, stereochemistry plays a significant role in its pharmacological effects .

4. Case Studies

Several studies have focused on the biological efficacy of MDTHIQ and its derivatives:

- Antitumor Efficacy : A study evaluated the effect of MDTHIQ on HCT116 colon cancer cells, revealing significant inhibition of cell proliferation with an IC50 value of approximately 0.64 μM .

- Neuroprotective Mechanisms : In vitro studies demonstrated that MDTHIQ could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .

5. Conclusion

This compound represents a promising scaffold in drug discovery due to its diverse biological activities and potential therapeutic applications. Ongoing research into its synthesis and biological mechanisms will likely yield novel therapeutic agents for cancer and neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key safety protocols for handling Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylate in laboratory settings?

- Methodological Answer :

- Hazard Mitigation : Use PPE (gloves, lab coat, goggles) and ensure proper ventilation due to acute toxicity (oral LD₅₀: H302) and skin/eye irritation risks (H315, H319) .

- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent environmental contamination .

- Storage : Store in a cool, dry, ventilated area away from incompatible materials (oxidizers, acids) to maintain stability .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Precursor Selection : Use methyl ester derivatives of tetrahydroisoquinoline, as seen in analogous syntheses (e.g., Ethyl 4-(isoquinoline-8-carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) .

- Catalytic Methods : Explore palladium-catalyzed coupling or acid-mediated cyclization, common in tetrahydroisoquinoline frameworks .

- Purification : Employ column chromatography with ethyl acetate/hexane gradients, validated in similar compounds .

Q. What analytical techniques are recommended for structural characterization?

- Methodological Answer :

- Spectroscopy : Use ¹H/¹³C NMR to confirm methyl ester and tetrahydroisoquinoline backbone (e.g., δ 2.65 ppm for methyl groups in analogous structures) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., observed m/z 339.3 in methoxy-substituted analogs) .

- X-ray Crystallography : Resolve stereochemistry if chiral centers are present, as demonstrated in related tetrahydroisoquinoline salts .

Advanced Research Questions

Q. How does the methyl ester group influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Electrophilic Substitution : The ester group deactivates the aromatic ring, directing reactions to the 5- or 8-position (observed in substituted isoquinoline analogs) .

- Hydrolysis Studies : Test stability under acidic/basic conditions (e.g., 0.1M HCl/NaOH at 25°C) to assess ester lability, critical for prodrug design .

- SAR Profiling : Compare bioactivity with non-ester analogs (e.g., 8-amino-tetrahydroisoquinolines) to determine ester contributions to target binding .

Q. What experimental strategies can evaluate potential neurotoxic effects of this compound?

- Methodological Answer :

- In Vitro Models : Use SH-SY5Y neuronal cells to assess mitochondrial dysfunction (e.g., MTT assay), inspired by MPTP-induced neurotoxicity studies .

- In Vivo Testing : Administer subacute doses in rodents (e.g., 10–50 mg/kg, IP) and monitor dopamine depletion via HPLC, as done for MPTP analogs .

- Metabolite Screening : Identify neurotoxic metabolites (e.g., quinolinic derivatives) via LC-MS/MS .

Q. How can researchers resolve contradictions in reported stability data for this compound?

- Methodological Answer :

- Condition-Specific Testing : Replicate stability under varying pH, temperature, and light exposure (e.g., ICH Q1A guidelines) .

- Degradation Kinetics : Use Arrhenius plots to extrapolate shelf-life from accelerated stability data (40°C/75% RH for 6 months) .

- Cross-Study Validation : Compare results with structurally similar compounds (e.g., 8-methoxy analogs) to identify substituent-specific trends .

Q. What advanced methods are suitable for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/MS : Develop a gradient method (C18 column, 0.1% TFA in water/acetonitrile) with detection limits ≤0.1% .

- NMR Purity Assessment : Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for non-destructive quantification .

- ICH Compliance : Align with guidelines for genotoxic impurity control (e.g., ≤1.5 μg/day) if intermediates are alkylating agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.